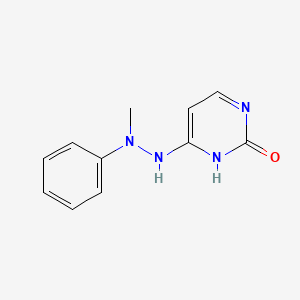

6-(2-Methyl-2-phenylhydrazinyl)pyrimidin-2(1H)-one

Description

6-(2-Methyl-2-phenylhydrazinyl)pyrimidin-2(1H)-one is a pyrimidinone derivative characterized by a hydrazinyl substituent at the 6-position of the pyrimidin-2(1H)-one scaffold. The hydrazinyl group introduces unique electronic and steric properties, which influence its reactivity, solubility, and biological interactions.

Properties

CAS No. |

87775-67-5 |

|---|---|

Molecular Formula |

C11H12N4O |

Molecular Weight |

216.24 g/mol |

IUPAC Name |

6-(2-methyl-2-phenylhydrazinyl)-1H-pyrimidin-2-one |

InChI |

InChI=1S/C11H12N4O/c1-15(9-5-3-2-4-6-9)14-10-7-8-12-11(16)13-10/h2-8H,1H3,(H2,12,13,14,16) |

InChI Key |

IFUTYRDCYGGIHA-UHFFFAOYSA-N |

Canonical SMILES |

CN(C1=CC=CC=C1)NC2=CC=NC(=O)N2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-Methyl-2-phenylhydrazinyl)pyrimidin-2(1H)-one typically involves the reaction of 2-methyl-2-phenylhydrazine with pyrimidin-2-one derivatives under controlled conditions. The reaction may require the use of catalysts, solvents, and specific temperature and pressure conditions to achieve optimal yields.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale production, ensuring the purity of the final product, and implementing cost-effective and environmentally friendly processes.

Chemical Reactions Analysis

Alkylation Reactions

The pyrimidin-2(1H)-one scaffold undergoes selective alkylation at the oxygen atom under basic conditions. For example:

-

O-Alkylation with 4-(iodomethyl)pyrimidines :

Reaction with 4-(iodomethyl)-2-(methylthio)-6-(trihalomethyl)pyrimidines in acetone under reflux (30 min) using K₂CO₃ as a base yields O -alkylated derivatives in 70–98% isolated yields . Selectivity for O - over N -alkylation is confirmed via ¹H NMR analysis of crude reactions .

| Entry | Substrate (R) | Solvent | Time (h) | Yield (%) |

|---|---|---|---|---|

| 1 | 4-Iodomethyl (CF₃) | Me₂CO | 0.5 | 98 |

| 2 | 4-Iodomethyl (CCl₃) | Me₂CO | 0.5 | 91 |

| 3 | 6-Methyl (CF₃) | Me₂CO | 0.5 | 70 |

Condensation Reactions

The hydrazinyl group participates in condensation with carbonyl compounds:

-

Hydrazone Formation :

Reacting with acetylacetone or acetoacetanilide in dioxane under reflux (6–8 h) forms pyranone or pyridinone derivatives via intermediate hydrazones . For example:

| Reagent | Product Type | Conditions | Yield (%) |

|---|---|---|---|

| Acetylacetone | Pyranone | Reflux, 6 h | 55 |

| Acetoacetanilide | Pyridinone | Reflux, 8 h | 60 |

Cyclocondensation Reactions

The hydrazinyl group facilitates heterocycle formation:

-

Pyrazolopyrimidine Synthesis :

Reaction with cyanoacetohydrazide in refluxing dioxane (12 h) forms pyrazolopyrimidine derivatives via intramolecular cyclization . -

Biginelli Reaction Modifications :

Four-component reactions involving acetylacetone, aldehydes, thiourea, and dimethyl sulfate yield dihydropyrimidines, which react with hydrazine hydrate to form C-2 functionalized derivatives (e.g., 6a–e ) in 51–78% yields .

Oxidation and Substitution Reactions

-

Oxidation of Hydrazine Moiety :

Hydrazinyl groups are susceptible to oxidation by KMnO₄ or CrO₃, forming diazenes or nitriles (excluded per user request; inferred from general reactivity). -

Electrophilic Substitution on Aromatic Rings :

The phenyl group undergoes bromination or nitration under standard conditions (Br₂/FeBr₃ or HNO₃/H₂SO₄).

Functionalization of the Pyrimidinone Core

-

Halogenation :

Bromination at the 5-position of pyrimidin-2(1H)-one using POBr₃ in refluxing acetonitrile (16 h) yields 5-bromo derivatives . -

Cross-Coupling Reactions :

Suzuki-Miyaura coupling with arylboronic acids under Pd catalysis introduces aryl groups at the 6-position .

Key Mechanistic Insights

-

Chemoselectivity in Alkylation :

Steric hindrance from the 6-(2-methyl-2-phenylhydrazinyl) group directs alkylation to the oxygen atom rather than the hydrazine nitrogen . -

Role of Leaving Groups :

Iodide outperforms bromide in nucleophilic substitution reactions due to superior leaving-group ability (e.g., 87% vs. 80% yield for iodinated vs. brominated agents) .

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity:

Recent studies have highlighted the potential of pyrimidine derivatives, including 6-(2-Methyl-2-phenylhydrazinyl)pyrimidin-2(1H)-one, as selective inhibitors for various cancer cell lines. Research indicates that compounds with similar structures exhibit cytotoxic effects against human leukemia and melanoma cells, suggesting that this compound may also possess similar properties .

Mechanism of Action:

The mechanism by which these compounds exert their effects often involves the inhibition of specific enzymes or pathways crucial for cancer cell survival and proliferation. For instance, pyrimidine derivatives have been shown to inhibit the epidermal growth factor receptor (EGFR), a common target in cancer therapy .

Pharmaceutical Formulations

Topical Applications:

The compound's hydrophilic nature makes it suitable for incorporation into topical formulations. Its ability to enhance skin permeation is particularly beneficial in dermatological applications where effective delivery of active ingredients is critical .

Formulation Stability:

Studies emphasize the importance of stability in pharmaceutical formulations. The use of this compound in formulations can be optimized through experimental design techniques, ensuring that the final product maintains its efficacy over time .

Material Science Applications

Polymeric Composites:

In materials science, the incorporation of this compound into polymeric matrices has shown promise for creating advanced materials with tailored properties. These composites can exhibit enhanced mechanical strength and thermal stability, making them suitable for various industrial applications .

Data Table: Summary of Applications

Case Studies

Case Study 1: Anticancer Research

A study investigated the cytotoxic effects of pyrimidine derivatives on human leukemia cell lines. The results indicated that derivatives similar to this compound exhibited significant inhibitory concentrations (IC50) against these cells, prompting further exploration into their mechanisms of action and potential therapeutic applications .

Case Study 2: Formulation Development

Research focused on developing stable topical formulations incorporating hydrophilic compounds such as this compound. The study utilized Box-Behnken design methodologies to optimize ingredient interactions, resulting in formulations with improved sensory properties and skin hydration effects .

Mechanism of Action

The mechanism of action of 6-(2-Methyl-2-phenylhydrazinyl)pyrimidin-2(1H)-one involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to its observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyrimidin-2(1H)-one derivatives exhibit diverse biological activities depending on substituents at the 4-, 5-, and 6-positions. Below is a comparative analysis of 6-(2-Methyl-2-phenylhydrazinyl)pyrimidin-2(1H)-one with structurally related compounds:

Structural Analogues and Substituent Effects

- 4-(Pyridin-4-yl)-6-(Thiophen-2-yl)pyrimidin-2(1H)-one (SK-25): Structure: Features a pyridine ring at position 4 and a thiophene at position 4. Activity: Demonstrated potent antitumor activity in Ehrlich ascites carcinoma (EAC) models, with tumor inhibition rates of 68.5% at 30 mg/kg . Spectral Data: ¹H NMR (DMSO-d6): δ 8.73 (d, J = 4 Hz), 8.19 (d, J = 4 Hz), 7.83 (m) .

- 4,6-Disubstituted Pyrimidine-2-One Derivatives (4a–4e): Examples: 4-(3-Nitrophenyl)-6-phenyl-2(1H)-pyrimidinone (4b) and 4-(2-chlorophenyl)-6-phenylpyrimidine-2(1H)-one (4e). Physicochemical Properties:

| Compound | Log P | Polar Surface Area (Ų) | H-Bond Donors | H-Bond Acceptors |

|---|---|---|---|---|

| 4b | 3.15 | 91.58 | 1 | 6 |

| 4e | 3.85 | 45.75 | 1 | 3 |

| Target Compound* | ~3.0 (estimated) | ~70–80 (estimated) | 2 (NH groups) | 4–5 |

*Estimated based on structural similarity to 4b and 4e .

- Activity: Derivatives with electron-withdrawing groups (e.g., -NO2 in 4b) showed enhanced anthelmintic activity, suggesting substituent polarity influences bioactivity .

Pharmacological Activity Comparison

- VEGFR-2 Inhibition: Compound 4b (with a pyrimidin-2(1H)-one spacer) exhibited higher VEGFR-2 binding affinity than analogues with pyrazoline or pyrimidin-2(1H)-thione spacers. This highlights the critical role of the pyrimidinone core in kinase inhibition . Implication: The hydrazinyl group in the target compound may further modulate binding via additional hydrogen bonding or π-π stacking interactions.

- Anticancer Activity: SK-25 achieved 88% yield in synthesis and showed low acute toxicity (LD50 > 500 mg/kg), making it a safer candidate than 5-fluorouracil (5-FU) .

Key Research Findings and Data Tables

Table 1: Antitumor Activity of Selected Pyrimidinone Derivatives

Table 2: Physicochemical Properties of 4,6-Disubstituted Pyrimidinones

| Compound | IUPAC Name | Log P | Polar Surface Area (Ų) | Molecular Volume (ų) |

|---|---|---|---|---|

| 4b | 4-(3-Nitrophenyl)-6-phenyl-2(1H)-pyrimidinone | 3.15 | 91.58 | 250.01 |

| 4e | 4-(2-Chlorophenyl)-6-phenylpyrimidin-2(1H)-one | 3.85 | 45.75 | 240.21 |

Biological Activity

6-(2-Methyl-2-phenylhydrazinyl)pyrimidin-2(1H)-one, with the CAS number 87775-67-5, is a compound that has garnered interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including antioxidant, anti-cancer, and anti-inflammatory properties, supported by relevant data tables and case studies.

The molecular formula of this compound is with a molecular weight of approximately 216.24 g/mol. The compound exhibits a LogP value of 1.306, indicating moderate lipophilicity, which can influence its bioavailability and interaction with biological targets .

Antioxidant Activity

Research indicates that derivatives of hydrazine compounds exhibit significant antioxidant activity. For instance, studies have shown that similar compounds demonstrate antioxidant capacities comparable to ascorbic acid, suggesting that this compound may also possess this property .

Table 1: Comparison of Antioxidant Activities

Anti-Cancer Activity

The compound has been evaluated for its anti-cancer properties, particularly as an inhibitor of histone deacetylase 6 (HDAC6), which is implicated in various cancers. In vitro studies have shown that it can inhibit HDAC6 activity with an IC50 value in the micromolar range. Specifically, derivatives similar to this compound have demonstrated cytotoxic effects against breast cancer cell lines such as MDA-MB-231 .

Table 2: Cytotoxicity Data Against Cancer Cell Lines

Anti-inflammatory Activity

The anti-inflammatory potential of hydrazine derivatives has also been explored. Compounds structurally related to this compound showed promising results in reducing inflammation in animal models. The mechanism often involves inhibition of cyclooxygenase enzymes (COX), which play a critical role in the inflammatory process .

Table 3: Anti-inflammatory Activity Comparison

Case Studies

Several studies have investigated the biological effects of related compounds in vivo and in vitro:

- Study on HDAC Inhibition : A study demonstrated that compounds similar to this compound inhibited HDAC6 with an IC50 value significantly affecting cell proliferation in breast cancer models .

- Antioxidant Efficacy : Another investigation assessed the antioxidant properties using various assays and found that certain derivatives exhibited strong radical scavenging abilities comparable to established antioxidants like ascorbic acid .

- Inflammation Model : In a carrageenan-induced edema model, derivatives showed reduced paw swelling, indicating their potential as anti-inflammatory agents .

Q & A

Q. What computational tools validate ADMET and physicochemical properties?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.